5-(2-Bromoethoxy)-2,3-dihydro-1H-indene
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Overview
Description
5-(2-Bromoethoxy)-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes This compound is characterized by the presence of a bromoethoxy group attached to the indene ring system
Mechanism of Action
Target of Action
Similar compounds such as coumarin derivatives have been reported to exhibit a broad spectrum of pharmacological properties, including anticoagulant, immunomodulating, antiviral, antioxidant, and antiarrhythmic activity .
Mode of Action
For instance, in the Williamson Ether Synthesis, an alkyl halide undergoes nucleophilic substitution (SN2) by an alkoxide to give an ether . This could potentially be a part of the interaction mechanism of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene with its targets.
Biochemical Pathways
It’s plausible that the compound might influence pathways related to the pharmacological properties observed in similar compounds, such as coumarin derivatives .
Result of Action
Based on the properties of similar compounds, it could potentially exhibit a range of effects, including anticoagulant, immunomodulating, antiviral, antioxidant, and antiarrhythmic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene can be achieved through the Williamson Ether Synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 reaction. For this compound, the reaction typically involves the use of 2-bromoethanol and 2,3-dihydro-1H-indene in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to form the desired ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromoethoxy)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Nucleophilic Substitution (S_N2): The bromoethoxy group can be substituted by nucleophiles such as alkoxides or amines.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, and the reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are commonly used reducing agents.
Major Products Formed
Nucleophilic Substitution: Formation of ethers or amines.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
5-(2-Bromoethoxy)-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine: Similar structure with a benzodioxine ring instead of an indene ring.
1,4-Bis(2-bromoethoxy)benzene: Contains two bromoethoxy groups attached to a benzene ring.
Uniqueness
5-(2-Bromoethoxy)-2,3-dihydro-1H-indene is unique due to its indene ring system, which imparts distinct chemical and physical properties compared to other similar compounds. The presence of the bromoethoxy group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-(2-bromoethoxy)-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-6-7-13-11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGDZQBNXLDUMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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